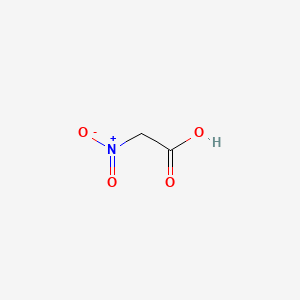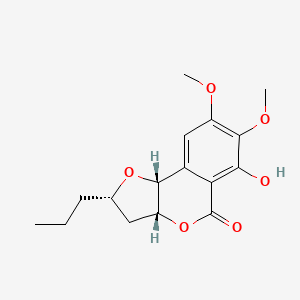
Monocerin
Descripción general
Descripción
La monocerina es una dihidroisocomarina y un metabolito poliquétido que se origina de diversas especies de hongos. Se ha demostrado que presenta características antifúngicas, patógenas para las plantas e insecticidas. La monocerina se ha aislado de Dreschlera monoceras, Dreschlera ravenelii, Exserohilum turcicum y Fusarium larvarum .
Aplicaciones Científicas De Investigación
La monocerina tiene una amplia gama de aplicaciones de investigación científica:
Biología: Se ha demostrado que afecta la progresión del ciclo celular en los meristemos de la raíz del maíz y aumenta la proliferación celular en las células endoteliales del cordón umbilical humano
Industria: La monocerina se utiliza como insecticida contra los áfidos lanudos y como herbicida contra el pasto Johnson.
Mecanismo De Acción
La monocerina ejerce sus efectos a través de diversos mecanismos. En las plantas, afecta la progresión del ciclo celular al retrasar la transición de la fase G2 a la fase M . En las células humanas, la monocerina aumenta la proliferación celular al mantener la integridad celular y prevenir la senescencia . Los objetivos moleculares y las vías específicas implicados en estos procesos aún se encuentran en investigación.
Direcciones Futuras
Monocerin has shown promising biological activities, including antifungal, antibacterial, and antialgal activities . It also has potential pharmaceutical applications, such as in regenerative medicine . Future research could focus on further elucidating the mechanism of action of this compound and exploring its potential therapeutic applications.
Análisis Bioquímico
Biochemical Properties
Monocerin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is produced by polyketide synthases (PKSs) of fungi, which are Type I PKSs . The biosynthesis of this compound involves several enzymatic domains, including ketosynthase, ketoreductase, dehydrates, enol reductases, and cyclases . These enzymes facilitate the formation of an intermediate with a high degree of reductive modification, ultimately leading to the production of this compound . Additionally, this compound interacts with methyl transferase, which acts as a tailoring enzyme in its biosynthesis .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound increases cell proliferation and does not induce cell senescence . It maintains cellular integrity and viability, with more than 80% cell viability observed after 24 hours of exposure at a concentration of 1.25 mM . This compound also influences cell signaling pathways and gene expression, contributing to its potential pharmaceutical applications in regenerative medicine .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the growth of certain phytopathogenic fungi and bacteria by interfering with their metabolic processes . The formation of an enolate ion on the carbon three carbons away from sulfur allows aldol addition onto the carbonyl six carbons distant along the chain, producing a secondary alcohol . This is followed by dehydration to form an alkene and enolization to stabilize the aromatic ring .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound maintains its stability and biological activity for extended periods . After 24 hours of exposure to this compound at 1.25 mM, there is a high percentage of cell viability and low levels of apoptosis and necrosis in HUVECs . Long-term studies have demonstrated that this compound does not induce cell senescence and maintains cellular integrity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to be effective in inhibiting the growth of certain plant pathogens and insects . At higher dosages, this compound may exhibit toxic or adverse effects . For example, it has been observed to reduce root elongation in pre-germinated seeds of certain plant species when used at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthesis of this compound involves the assembly of a heptaketide intermediate, which undergoes several reductive modifications and cyclization reactions to form the final product . Enzymes such as ketosynthase, ketoreductase, and methyl transferase play crucial roles in these metabolic pathways . This compound also affects metabolic flux and metabolite levels in the organisms it interacts with .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by these interactions, which can affect its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can exert its biochemical effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Se logró una nueva síntesis de monocerina en 15 pasos y un rendimiento global del 15,5% a partir de 3-buten-1-ol. Los pasos clave incluyen resolución cinética hidrolítica, olefinación de Julia, ciclización SN2 de dihidroxilación asimétrica intramolecular en tándem de Sharpless y una cianación-ciclización en tándem mediada por cobre .
Métodos de Producción Industrial
La monocerina se produce típicamente mediante fermentación de las especies fúngicas de las que se aísla.
Análisis De Reacciones Químicas
Tipos de Reacciones
La monocerina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones específicos utilizados en estas reacciones pueden variar, pero los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la monocerina puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
La monocerina es única entre las dihidroisocomarinas debido a su amplio rango de actividades biológicas. Los compuestos similares incluyen otros metabolitos poliquétidos como el ácido fusárico y la zearalenona, que también presentan propiedades antifúngicas e insecticidas .
Propiedades
IUPAC Name |
(2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-4-5-8-6-11-14(21-8)9-7-10(19-2)15(20-3)13(17)12(9)16(18)22-11/h7-8,11,14,17H,4-6H2,1-3H3/t8-,11+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYQNUBOZLPGDH-OLXJLDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C[C@@H]2[C@H](O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184361 | |
| Record name | Monocerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30270-60-1 | |
| Record name | Monocerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30270-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monocerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030270601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monocerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOCERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C424U3DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


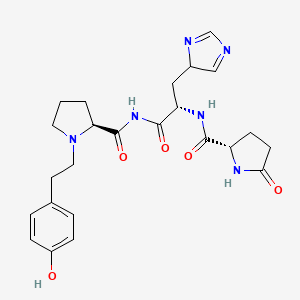
![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)

![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)
![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214814.png)

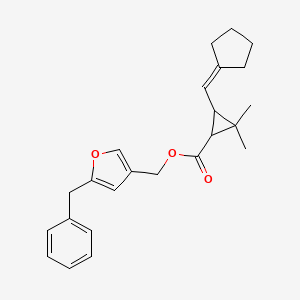

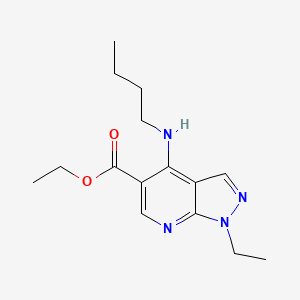
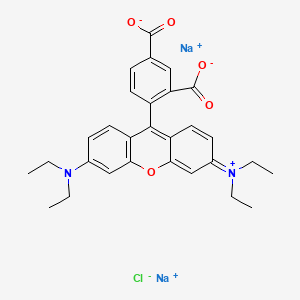

![3,3-Dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1214829.png)
